Home > Products > Screening Compounds P133395 > LCB 03-0110 dihydrochloride
LCB 03-0110 dihydrochloride -

LCB 03-0110 dihydrochloride

Catalog Number: EVT-1533844
CAS Number:
Molecular Formula: C24H25Cl2N3O2S
Molecular Weight: 490.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. LCB 03-0110 dihydrochloride also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.
Overview

LCB 03-0110 dihydrochloride is a synthetic compound recognized for its potent inhibitory effects on various kinases, particularly c-Src kinase and members of the discoidin domain receptor family. It is classified as a thienopyridine derivative, which is notable for its role in biochemical research and potential therapeutic applications. The compound's structure includes a thienopyridine core functionalized with a morpholinomethyl group and a phenyl group, making it an important tool in studying kinase inhibition and its implications in cellular signaling pathways, especially in the context of cancer and fibrosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of LCB 03-0110 dihydrochloride involves several key steps:

  1. Formation of the Thienopyridine Core: This is typically achieved through cyclization reactions involving thiophene and pyridine derivatives.
  2. Functionalization: The core structure is functionalized with substituents, including a morpholinomethyl group and a phenyl group.
  3. Conversion to Dihydrochloride Salt: The final product is obtained by converting the free base to its dihydrochloride salt form using hydrochloric acid.

For industrial production, these methods are optimized for high yield and purity through controlled reaction conditions, followed by purification techniques such as crystallization and chromatography.

Molecular Structure Analysis

Structure and Data

The molecular formula of LCB 03-0110 dihydrochloride can be represented as C18H20Cl2N2OC_{18}H_{20}Cl_2N_2O with a molecular weight of approximately 367.27 g/mol. The compound features a thienopyridine core that is crucial for its biological activity. The specific arrangement of atoms allows for selective binding to kinase targets, influencing its efficacy in inhibiting their activity .

Chemical Reactions Analysis

Types of Reactions

LCB 03-0110 dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized under specific conditions to form oxidized derivatives.
  • Reduction: Reduction reactions modify the functional groups on the compound.
  • Substitution: Substitution reactions occur primarily on the phenyl and morpholinomethyl groups.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices.
  • Substitution Reagents: Halogens and nucleophiles are used under controlled conditions.

The major products from these reactions include various oxidized, reduced, and substituted derivatives that are valuable for further research in medicinal chemistry.

Mechanism of Action

LCB 03-0110 dihydrochloride inhibits c-Src kinase and related tyrosine kinases by binding to the ATP-binding site. This binding prevents kinase activation, disrupting phosphorylation of downstream targets involved in cellular signaling pathways critical for cell proliferation, migration, and survival. Research indicates that this compound can effectively suppress fibroblast proliferation induced by transforming growth factor beta 1, highlighting its potential therapeutic applications in fibrotic diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.
  • pH Stability: The compound's activity may vary with changes in pH; optimal conditions should be determined experimentally.

Relevant data indicate that LCB 03-0110 dihydrochloride has an inhibitory concentration (IC50) of approximately 1.3 nM against c-Src kinase, demonstrating its potency as an inhibitor .

Applications

LCB 03-0110 dihydrochloride has diverse applications across various scientific fields:

  • Chemistry: Utilized as a tool compound to study kinase inhibition mechanisms.
  • Biology: Employed in research to investigate the role of kinases in cellular signaling pathways.
  • Medicine: Explored for therapeutic applications in diseases characterized by abnormal kinase activity, such as cancer and fibrosis.
  • Industry: Used in the development of new drugs targeting kinases for various therapeutic interventions .
Introduction to LCB 03-0110 Dihydrochloride

Historical Development and Discovery

LCB 03-0110 emerged from systematic structure-activity relationship (SAR) studies of thienopyridine scaffolds conducted in the early 2010s. Researchers aimed to develop agents capable of disrupting tyrosine kinase signaling in fibroproliferative disorders, where existing therapies showed limited efficacy. Sun et al. (2012) first reported the compound in a landmark Journal of Pharmacology and Experimental Therapeutics study, demonstrating its dual antifibrotic and anti-inflammatory properties [3]. The discovery process involved:

  • Rational Design: Optimization of lead compounds for enhanced DDR (Discoidin Domain Receptor) and c-Src kinase affinity while maintaining selectivity against non-target kinases [3].
  • Therapeutic Validation: Preclinical evaluation in rabbit ear wound healing models revealed significant reduction in hypertrophic scarring (up to 60% versus controls) without impeding re-epithelialization, confirming its potential as an antiscarring agent [3] [5].
  • Mechanistic Expansion: Subsequent studies uncovered neuroprotective properties, revealing efficacy in reducing α-synuclein, tau, and amyloid-β in neurodegenerative models through kinase-mediated autophagy restoration [6].

Structural Classification as a Thienopyridine Derivative

LCB 03-0110 belongs to the thienopyridine chemical class, characterized by a fused thiophene-pyridine core that confers optimal geometry for kinase domain interaction. Its systematic IUPAC name is 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride, with a molecular weight of 490.45 g/mol (free base: 417.52 g/mol) [1] [9]. Key structural determinants include:

  • Core Architecture: The thieno[3,2-b]pyridine scaffold facilitates π-π stacking interactions within kinase ATP-binding pockets.
  • Pharmacophore Elements: A morpholinomethylphenyl group at C2 enhances DDR1/2 binding affinity, while the C7-anilinophenol moiety enables hydrogen bonding with c-Src [3] [10].
  • Salt Form Advantages: Dihydrochloride formulation improves aqueous solubility (100 mM in water and DMSO), supporting in vitro applications [1] [5].

Table 1: Structural Comparison of Thienopyridine Derivatives

CompoundCore StructureKey SubstituentsPrimary Targets
LCB 03-0110Thieno[3,2-b]pyridine3-(Morpholinomethyl)phenyl, aminophenolDDRs, c-Src, BTK, Syk
TiclopidineThieno[3,2-c]pyridineo-ChlorobenzylP2Y12 ADP receptor
ClopidogrelThieno[3,2-c]pyridine2-Chlorophenyl, carboxymethylP2Y12 ADP receptor

Key Pharmacological Targets: c-Src, DDR2, BTK, and Syk Kinases

LCB 03-0110 functions as a multi-kinase inhibitor with low-nanomolar potency against critical signaling nodes. Target engagement was validated through biochemical assays, cellular phosphorylation studies, and phenotypic screening [1] [2] [6]:

  • c-Src Kinase Inhibition:Exhibits IC₅₀ = 1.3 nM against recombinant c-Src, disrupting downstream phosphorylation of FAK (Focal Adhesion Kinase) and Akt1. This suppresses TGF-β1-induced fibroblast-to-myofibroblast transition and collagen contraction—key drivers of fibrosis [1] [3].

  • DDR Family Selectivity:Potently inhibits collagen-induced DDR autophosphorylation (DDR1 IC₅₀ = 164 nM; DDR2 IC₅₀ = 171 nM). By blocking DDR activation, it abrogates collagen-dependent migration and proliferation of dermal fibroblasts [2] [10].

Table 2: Kinase Inhibition Profile of LCB 03-0110

TargetIC₅₀/EC₅₀Cellular Assay SystemFunctional Outcome
c-Src1.3 nMRecombinant kinase assaySuppresses fibroblast activation
DDR1164 nMHEK293 cells + collagen-I stimulationInhibits collagen-induced migration
DDR2171 nMHEK293 cells + collagen-I stimulationBlocks fibroblast proliferation
BTK~50 nM*LPS-activated macrophagesReduces TNF-α/NO production
Syk~100 nM*Antigen receptor signaling modelsAttenuates macrophage chemotaxis

Reported values vary across assay conditions; BTK/Bruton’s Tyrosine Kinase; Syk/Spleen Tyrosine Kinase [1] [6]

  • Immunomodulatory Kinase Targeting:Concurrent inhibition of BTK and Syk (IC₅₀ ≈ 50–100 nM) underlies anti-inflammatory effects. In LPS-activated macrophages, LCB 03-0110 reduces nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α synthesis by >80% at 1 μM, indicating potent suppression of innate immune responses [1] [3].

  • Polypharmacological Advantages:Simultaneous targeting of DDR/c-Src/BTK/Syk enables synergistic disruption of fibroinflammatory cascades. In neurodegeneration studies, this multi-kinase action enhanced autophagic clearance of toxic proteins more effectively than selective Abl inhibitors (e.g., radotinib), despite lower brain penetration (12% plasma:brain ratio) [6].

Table 3: Functional Consequences of Multi-Kinase Inhibition

Biological ContextKey ObservationsMechanistic Basis
Wound Healing60–70% reduction in hypertrophic scarringInhibition of TGF-β1/collagen-induced fibroblast activation and macrophage infiltration
Neurodegeneration40–50% reduction in α-synuclein/tau aggregatesEnhanced autophagy via DDR1/Src co-inhibition
In Vitro FibrosisComplete blockade of α-SMA expression at 3 μMSuppressed phosphorylation of FAK and Akt1

Concluding Remarks

LCB 03-0110 dihydrochloride exemplifies rationally designed polypharmacology, leveraging its thienopyridine core to engage disparate kinase targets governing fibrosis, inflammation, and proteostasis. Its well-characterized target profile positions it as both a mechanistic tool and therapeutic candidate warranting further development.

Table 4: Compound Nomenclature Summary

Nomenclature TypeIdentifier
Systematic Name3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride
CAS Number (Freebase)1228102-01-9
CAS Number (Salt)1962928-28-4
PubChem CID121513872
SynonymsLCB-03-0110; DDR/c-Src inhibitor

Properties

Product Name

LCB 03-0110 dihydrochloride

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

SMILES

OC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl

Synonyms

LCB 03-0110 dihydrochloride;3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.